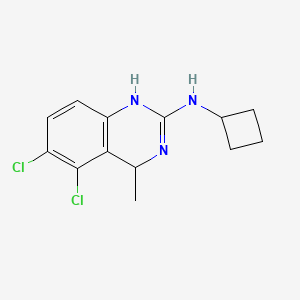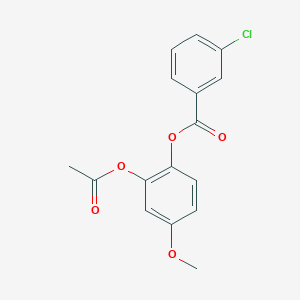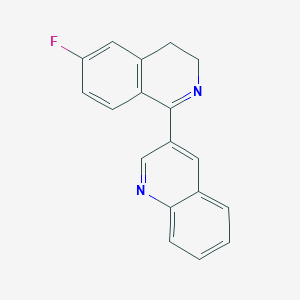![molecular formula C5H8N2O2 B14182539 2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol CAS No. 837383-78-5](/img/structure/B14182539.png)
2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diazabicyclo[221]hept-2-ene-7,7-diol is a bicyclic compound characterized by its unique structure, which includes two nitrogen atoms and a diol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a diazo compound, followed by oxidation to introduce the diol functionality. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form diketones or other oxidized derivatives.
Reduction: The nitrogen atoms can be reduced to form amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diol group can form hydrogen bonds, while the nitrogen atoms can participate in coordination chemistry. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diazabicyclo[2.2.1]hept-2-ene: Lacks the diol functionality but shares the bicyclic structure.
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with different substitution patterns.
Uniqueness
2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol is unique due to the presence of both nitrogen atoms and a diol group, which confer distinct chemical and biological properties. This combination of functionalities makes it a versatile compound for various applications.
Propiedades
Número CAS |
837383-78-5 |
|---|---|
Fórmula molecular |
C5H8N2O2 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
2,3-diazabicyclo[2.2.1]hept-2-ene-7,7-diol |
InChI |
InChI=1S/C5H8N2O2/c8-5(9)3-1-2-4(5)7-6-3/h3-4,8-9H,1-2H2 |
Clave InChI |
BHFULZJGWSRWJV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C1N=N2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



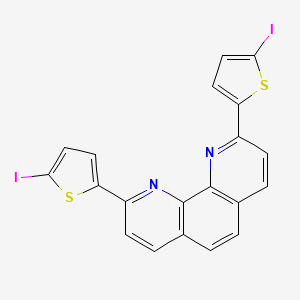
![4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide](/img/structure/B14182473.png)
![4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14182495.png)
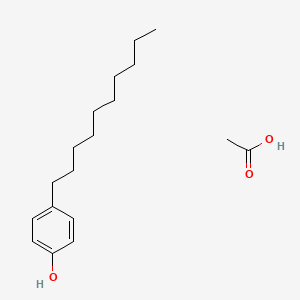
![4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol](/img/structure/B14182506.png)
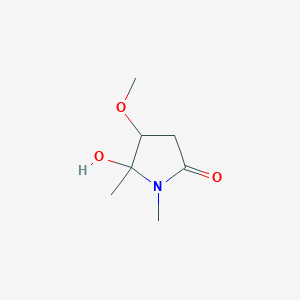
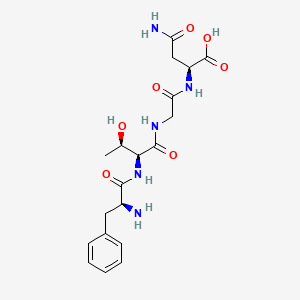
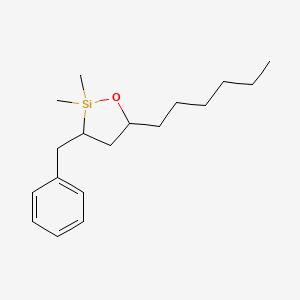
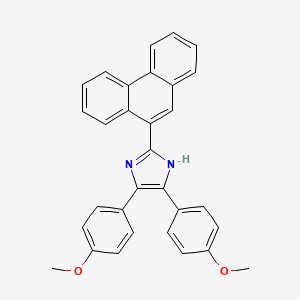
![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)
